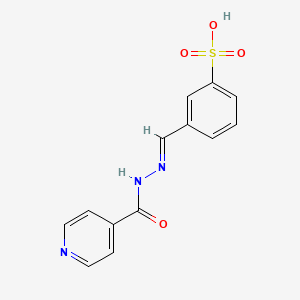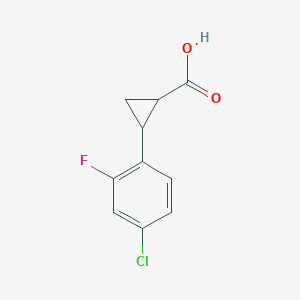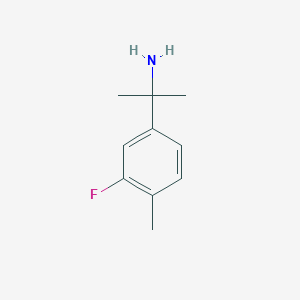![molecular formula C27H24F3NO4 B12302122 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid typically involves the protection of amino acids using fluorenylmethyloxycarbonyl (Fmoc) groups. One common method includes the reaction of the corresponding protected amino acid with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods . The resulting product is isolated as a crystalline solid, which is stable at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various oxidizing and reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid is used in several scientific research applications:
Chemistry: It is used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of various chemical products and materials, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action for 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino acid during synthesis, preventing unwanted reactions. Upon deprotection, the compound can interact with other molecules, facilitating reactions such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid
- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
Uniqueness
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical reactions is required.
Properties
Molecular Formula |
C27H24F3NO4 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C27H24F3NO4/c28-27(29,30)18-9-5-7-17(15-18)8-6-14-24(25(32)33)31-26(34)35-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-5,7,9-13,15,23-24H,6,8,14,16H2,(H,31,34)(H,32,33) |
InChI Key |
XQOPXKFCQGSQMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC=C4)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)
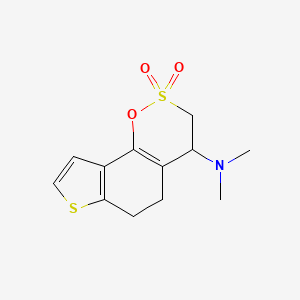
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)

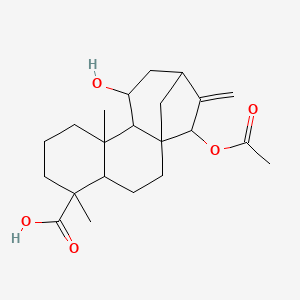
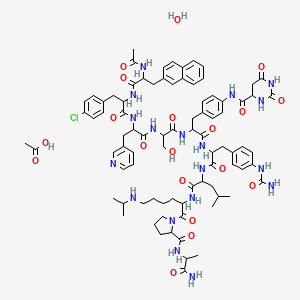
![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)
